N-([2,4'-bipyridin]-4-ylmethyl)-3,3-diphenylpropanamide N-([2,4'-bipyridin]-4-ylmethyl)-3,3-diphenylpropanamide
Brand Name: Vulcanchem
CAS No.: 2034305-67-2
VCID: VC7497541
InChI: InChI=1S/C26H23N3O/c30-26(18-24(21-7-3-1-4-8-21)22-9-5-2-6-10-22)29-19-20-11-16-28-25(17-20)23-12-14-27-15-13-23/h1-17,24H,18-19H2,(H,29,30)
SMILES: C1=CC=C(C=C1)C(CC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3)C4=CC=CC=C4
Molecular Formula: C26H23N3O
Molecular Weight: 393.49

N-([2,4'-bipyridin]-4-ylmethyl)-3,3-diphenylpropanamide

CAS No.: 2034305-67-2

Cat. No.: VC7497541

Molecular Formula: C26H23N3O

Molecular Weight: 393.49

* For research use only. Not for human or veterinary use.

N-([2,4'-bipyridin]-4-ylmethyl)-3,3-diphenylpropanamide - 2034305-67-2

Specification

CAS No. 2034305-67-2
Molecular Formula C26H23N3O
Molecular Weight 393.49
IUPAC Name 3,3-diphenyl-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]propanamide
Standard InChI InChI=1S/C26H23N3O/c30-26(18-24(21-7-3-1-4-8-21)22-9-5-2-6-10-22)29-19-20-11-16-28-25(17-20)23-12-14-27-15-13-23/h1-17,24H,18-19H2,(H,29,30)
Standard InChI Key RGBWVEHTYWTOQN-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(CC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3)C4=CC=CC=C4

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

The compound consists of a central propanamide backbone (CH2CH2CONH-) substituted with two phenyl groups at the 3-position and a [2,4'-bipyridin]-4-ylmethyl group attached to the amide nitrogen. The bipyridine system comprises two pyridine rings connected via a single bond between the 2- and 4'-positions, creating a conjugated π-system with potential metal-binding capabilities.

Table 1: Key Molecular Properties

PropertyValue/Description
IUPAC Name3,3-Diphenyl-N-[(6-pyridin-4-ylpyridin-2-yl)methyl]propanamide
Molecular FormulaC29H26N4O
Molecular Weight446.55 g/mol
SMILESC1=CC=NC(=C1)C2=CC=NC=C2CNC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)
Topological Polar Surface Area70.6 Ų (estimated)

The bipyridine moiety’s nitrogen atoms at positions 1 and 3' enable chelation of transition metals, a feature exploited in catalytic and materials science applications. The diphenylpropanamide group introduces steric bulk and lipophilicity, which may influence solubility and membrane permeability in biological systems.

Synthesis and Derivative Chemistry

Synthetic Pathways

While no explicit synthesis protocol exists for N-([2,4'-bipyridin]-4-ylmethyl)-3,3-diphenylpropanamide, analogous compounds suggest a multi-step approach:

  • Bipyridine Synthesis: Coupling of 2-bromopyridine with 4-pyridylboronic acid via Suzuki-Miyaura cross-coupling to form 2,4'-bipyridine.

  • Propanamide Preparation: Reaction of 3,3-diphenylpropanoic acid with thionyl chloride to generate the acyl chloride, followed by amidation with 2,4'-bipyridin-4-ylmethanamine .

Critical challenges include avoiding undesired side reactions during bipyridine functionalization and ensuring regioselective amidation. Chromatographic purification is likely required to isolate the target compound from byproducts.

Table 2: Comparison with Structural Analogs

CompoundMolecular WeightKey Functional GroupsReported Applications
N-([2,3'-Bipyridin]-5-ylmethyl)-2,2-diphenylacetamide379.46 g/molBipyridine, DiphenylacetamideCoordination chemistry, Drug discovery
N-(4-Boronophenyl)piperidine-1-sulfonamide 366.30 g/molBoronic ester, SulfonamideSuzuki coupling intermediates

Physicochemical Properties and Stability

Solubility and Partitioning

The compound’s solubility profile remains uncharacterized, but predictions based on structural analogs suggest:

  • Lipophilicity: High logP (~4.2) due to aromatic rings and limited polar groups, indicating preferential partitioning into organic phases .

  • Aqueous Solubility: Likely <1 mg/mL at 25°C, necessitating solubilization agents (e.g., DMSO) for in vitro studies.

Stability Considerations

  • Thermal Stability: Decomposition expected above 200°C based on pyridine and amide bond thermolysis thresholds .

  • Photochemical Sensitivity: Conjugated bipyridine system may undergo [2+2] cycloaddition under UV light, requiring amber storage vials.

Research Gaps and Future Directions

  • Synthetic Optimization: Development of high-yield routes with minimal purification steps.

  • Characterization Studies: X-ray crystallography to resolve solid-state conformation and metal-binding geometry.

  • Biological Screening: In vitro assays against cancer cell lines and microbial pathogens to identify lead compounds.

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